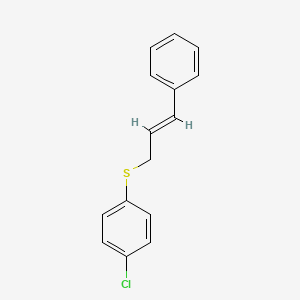

Cinnamyl(4-chlorophenyl) sulfide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(E)-3-phenylprop-2-enyl]sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClS/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRBZQGNYRVPPI-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cinnamyl 4 Chlorophenyl Sulfide and Structural Analogues

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors: a reactive cinnamyl derivative and a 4-chlorophenyl sulfur source.

Cinnamyl Precursors: Cinnamyl alcohol is a common and commercially available starting material. orgsyn.org It can be converted into a more reactive electrophile, such as cinnamyl bromide, to facilitate nucleophilic attack by a sulfur-containing nucleophile. The synthesis of cinnamyl bromide from cinnamyl alcohol can be achieved using reagents like phosphorus tribromide (PBr₃) in dichloromethane (B109758) or a combination of triphenylphosphine (B44618) and bromine in acetonitrile (B52724). chemicalbook.comorganic-chemistry.org The latter method is known for its stereospecificity. chemicalbook.com Alternative methods include the reaction of cinnamyl alcohol with hydrogen bromide in acetic acid. chemicalbook.com

4-Chlorophenyl Sulfur Precursors: The most common precursor for the sulfur-containing moiety is 4-chlorothiophenol (B41493). This compound can be synthesized through various methods. One approach involves the reduction of 4-chlorobenzenesulfonyl chloride. Another route is the copper-catalyzed reaction of 4-chloroiodobenzene with a sulfur source like sodium sulfide (B99878) (Na₂S·9H₂O), which can be aided by a catalytic amount of 1,2-ethanedithiol. organic-chemistry.orgnih.gov This method is advantageous due to its efficiency and use of readily available starting materials. nih.gov Additionally, the Newman-Kwart rearrangement offers a pathway to thiophenols. organic-chemistry.org For certain applications, protecting the thiol group may be necessary, for instance by using a p-methoxybenzyl (PMB) group, which can be later removed. nih.gov

Carbon-Sulfur Bond Formation Strategies for Sulfide Linkage

The crucial step in the synthesis of cinnamyl(4-chlorophenyl) sulfide is the formation of the carbon-sulfur bond. Several strategies can be employed, primarily involving the reaction of an electrophilic cinnamyl precursor with a nucleophilic 4-chlorophenylthiolate.

A straightforward and widely used method is the nucleophilic substitution reaction between cinnamyl bromide and 4-chlorothiophenol. This reaction is typically carried out in the presence of a base, such as potassium carbonate or a tertiary amine, which deprotonates the thiophenol to generate the more nucleophilic thiolate anion. This anion then displaces the bromide from the cinnamyl bromide in an SN2-type reaction.

Transition metal-catalyzed cross-coupling reactions offer powerful and versatile alternatives for forming C-S bonds. organic-chemistry.org These methods are particularly useful when dealing with less reactive precursors or when a high degree of functional group tolerance is required.

Palladium-catalyzed reactions: Palladium complexes, often in combination with specific phosphine (B1218219) ligands like Xantphos or Josiphos, are effective catalysts for the coupling of aryl halides with thiols. organic-chemistry.orgnih.gov While typically used for coupling aryl halides, these systems can be adapted for the reaction of cinnamyl halides with thiols.

Copper-catalyzed reactions: Copper-based catalysts, such as copper(I) iodide (CuI), are also widely used for C-S bond formation. organic-chemistry.orgmathnet.ru These reactions are often cost-effective and can be carried out under milder conditions. For instance, a highly active catalytic system using CuI with cis-1,2-cyclohexanediol (B155557) as a ligand has been shown to be effective for coupling various thiols with halides, including vinyl halides, which are structurally related to cinnamyl halides. mathnet.ru

Regiospecific Introduction of the Cinnamyl Moiety

The introduction of the cinnamyl group is generally achieved with high regioselectivity. In the reaction between cinnamyl bromide and 4-chlorothiophenolate, the attack of the sulfur nucleophile occurs at the allylic carbon bearing the leaving group, leading to the desired cinnamyl sulfide. The stereochemistry of the double bond in the cinnamyl group is typically retained during these reactions.

The Heck reaction represents another approach for introducing a cinnamyl-like structure. For example, the palladium-catalyzed cross-coupling of 3-allyldihydrofuran-2(3H)-ones with aryl bromides can produce 3-cinnamyl derivatives. nih.gov This demonstrates the feasibility of forming the cinnamyl C-C bond as part of a broader synthetic strategy.

Synthetic Routes for 4-Chlorophenyl Group Integration

In an alternative approach, one could envision a reaction where the sulfur is initially attached to the cinnamyl group, and this cinnamyl thiol is then coupled with 4-chlorohalobenzene using transition metal catalysis.

Design and Synthesis of this compound Derivatives

The modular nature of the synthesis allows for the creation of a library of derivatives by modifying either the cinnamyl or the chlorophenyl fragments.

The cinnamyl moiety offers several sites for modification. The phenyl ring of the cinnamyl group can be substituted with various functional groups. This can be achieved by starting with a substituted cinnamyl alcohol. For example, cinnamyl alcohols with methyl or bromo substituents on the phenyl ring have been used in asymmetric bromohydroxylation reactions. rsc.org These substituted cinnamyl alcohols can be converted to the corresponding bromides and then coupled with 4-chlorothiophenol.

Furthermore, the double bond of the cinnamyl group can undergo various reactions. For instance, electrophilic addition reactions, such as bromohydroxylation, can introduce new functional groups and stereocenters. rsc.orgnih.gov The resulting bromohydrin can be further transformed into epoxides, azides, or other sulfides. rsc.orgnih.gov

The chlorophenyl ring can also be modified to generate a range of derivatives. This is most readily accomplished by using a substituted 4-chlorothiophenol as a starting material. A variety of substituted aryl thiols can be prepared using methods like copper-catalyzed coupling of the corresponding aryl iodides with a sulfur source. organic-chemistry.org

For example, starting with a 4-chloro-3-mercaptophenyl derivative allows for the introduction of additional substituents on the phenyl ring. nih.gov The synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide has been reported, showcasing a route to a more complex substituted thiophenol precursor. nih.gov Additionally, palladium-catalyzed methods for the synthesis of arylsulfonyl chlorides from arylboronic acids could be adapted to produce a variety of substituted chlorophenylsulfonyl chlorides, which can then be reduced to the corresponding thiols.

Heteroatom Replacement in the Sulfide Linkage (e.g., sulfone analogues)

The transformation of the sulfide linkage in this compound to a sulfone represents a key modification of its chemical structure, yielding Cinnamyl(4-chlorophenyl) sulfone. This conversion is achieved through oxidation, a fundamental reaction in organosulfur chemistry. The oxidation process elevates the sulfur atom from a +2 to a +6 oxidation state, which significantly alters the electronic and steric properties of the molecule. The resulting sulfone group is a strong electron-withdrawing moiety and a hydrogen bond acceptor, which can profoundly influence the compound's chemical reactivity and potential applications.

A variety of synthetic methods have been developed for the oxidation of sulfides to sulfones, offering different levels of efficiency, selectivity, and environmental compatibility. acsgcipr.orgorganic-chemistry.org Historically, high-valent metal reagents were used, but these have been largely superseded by more benign stoichiometric oxidants and catalytic systems. acsgcipr.org The initial oxidation of a sulfide produces the corresponding sulfoxide (B87167), and further oxidation yields the sulfone. While achieving complete oxidation to the sulfone is often straightforward, selectively stopping at the sulfoxide stage requires careful control of reaction conditions. acsgcipr.orgresearchgate.net

One effective method for oxidizing sulfides to sulfones involves the use of chlorine dioxide generated in situ from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents. nih.gov This system provides high yields and excellent selectivity for a range of substrates. For instance, the oxidation of diphenyl sulfide to diphenyl sulfone proceeds in near-quantitative yield. nih.gov The reaction conditions are generally mild, making this method compatible with various functional groups. nih.gov

Hydrogen peroxide (H₂O₂) is another common and environmentally friendly oxidant for this transformation. Its effectiveness is often enhanced by the use of catalysts. For example, niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides directly to sulfones using 30% hydrogen peroxide, while the related tantalum carbide tends to favor the formation of sulfoxides. organic-chemistry.org Organocatalysts, such as 2,2,2-trifluoroacetophenone, can also be employed with H₂O₂ to selectively produce sulfones by adjusting the reaction conditions. organic-chemistry.org A metal-free approach utilizes a combination of urea-hydrogen peroxide (UHP) and phthalic anhydride (B1165640) in ethyl acetate, which cleanly converts sulfides to their corresponding sulfones, often without the isolation of the intermediate sulfoxide. organic-chemistry.orgresearchgate.net

The following table summarizes the yields for the oxidation of various aryl sulfides to their corresponding sulfones using different methods, illustrating the versatility of modern synthetic protocols.

| Sulfide Substrate | Oxidizing Agent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Bis(4-chlorophenyl) sulfide | NaClO2 / HCl | Hexane/Ethyl Acetate | 86 | nih.gov |

| Diphenyl sulfide | NaClO2 / HCl | Ethyl Acetate | 96 | nih.gov |

| Bis(4-nitrophenyl) sulfide | NaClO2 / HCl | - | 72 | nih.gov |

| Bis(4-methoxyphenyl) sulfide | NaClO2 / HCl | Hexane/Ethyl Acetate | 60 | nih.gov |

| Various Sulfides | Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate | High | organic-chemistry.orgresearchgate.net |

| Various Sulfides | H2O2 / Niobium Carbide | - | High | organic-chemistry.org |

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically involves the formation of a carbon-sulfur (C-S) bond. The optimization of reaction conditions is critical to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-S bonds. nih.gov Catalysts based on palladium, nickel, and copper are widely used for the arylation of thiols. nih.govorganic-chemistry.org

For the synthesis of this compound, a common approach would be the reaction between a cinnamyl electrophile (e.g., cinnamyl bromide or chloride) and 4-chlorothiophenol in the presence of a base. This reaction is analogous to the Williamson ether synthesis. youtube.com Alternatively, modern cross-coupling strategies can be employed.

Key parameters that can be optimized include:

Catalyst and Ligand: The choice of metal catalyst and the associated ligand is paramount. For palladium-catalyzed reactions, phosphine ligands such as DiPPF have proven effective for coupling aryl chlorides. nih.gov For nickel catalysis, N-heterocyclic carbene (NHC) ligands can enable efficient reactions. nih.gov The ligand's steric and electronic properties influence the catalyst's activity and stability.

Base: The base plays a crucial role in deprotonating the thiol to form the more nucleophilic thiolate. youtube.com The strength and solubility of the base must be carefully selected. Common bases include sodium carbonate, potassium carbonate, and cesium carbonate.

Solvent: The solvent affects the solubility of the reactants and the reaction temperature. Toluene, ethanol, and acetonitrile are common solvents for such coupling reactions. acs.org

Temperature: Reaction temperatures can range from room temperature to high temperatures (e.g., 150°C), depending on the reactivity of the substrates and the catalyst system used. acs.org Microwave irradiation can also be used to shorten reaction times. organic-chemistry.org

Reactant Equivalents: Adjusting the stoichiometry of the reactants can help drive the reaction to completion and minimize side reactions.

Recent advancements have focused on developing more efficient and user-friendly protocols. For example, nickel-catalyzed aryl exchange reactions using 2-pyridyl sulfide as a sulfide donor avoid the use of odorous thiols. organic-chemistry.orgacs.org Copper-catalyzed methods, often using ligands like 1,10-phenanthroline, provide an economical alternative to palladium and are effective for coupling aryl iodides with thiols. organic-chemistry.org

The following table illustrates the effect of different catalytic systems and conditions on the yield of aryl sulfide synthesis, providing a model for the optimization of this compound production.

| Aryl Halide/Electrophile | Thiol/Sulfur Source | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Chlorides | Aryl/Alkyl Thiols | Pd2(dba)3 / DiPPF | K3PO4 / Toluene | High | nih.gov |

| Aryl Iodides | Aryl/Alkyl Thiols | Ni(II) / dppp | - / DMF | Good-Excellent | nih.gov |

| Aryl Iodides | Thiols | CuO / 1,10-phenanthroline | Cs2CO3 / Water (Microwave) | Very Good | organic-chemistry.org |

| Arylboronic Acids | Thiosulfonates | Cu(OAc)2 | - / DCE | High | rsc.org |

| Aromatic Esters | 2-Pyridyl Sulfide | Ni(OAc)2 / dcypt | Na3PO4 / Toluene | Good | acs.org |

Therefore, a comprehensive article on the "Computational Chemistry and Molecular Modeling Studies of this compound" with the detailed subsections as requested cannot be generated at this time due to the absence of specific research data. Further research in the scientific community is required to elucidate the computational properties of this particular compound.

Computational Chemistry and Molecular Modeling Studies of Cinnamyl 4 Chlorophenyl Sulfide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the chemical reactivity and electronic properties of a molecule. youtube.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical characteristics. researchgate.netacadpubl.eu

For Cinnamyl(4-chlorophenyl) sulfide (B99878), computational studies using Density Functional Theory (DFT) methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, are employed to determine its electronic and quantum chemical properties. researchgate.netbhu.ac.in Analysis of the frontier molecular orbitals can reveal a significant energy gap, which points to the compound's considerable chemical reactivity and potential for notable biological activity. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. acadpubl.eu The distribution of the HOMO and LUMO across the molecular structure indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. acadpubl.eu For instance, in similar compounds, the HOMO might be localized on the phenyl ring and the sulfur atom, while the LUMO could be distributed over the cinnamyl group. This intramolecular charge transfer character is a key finding from FMO analysis.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.0 | Indicates chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of charge delocalization and intramolecular interactions. wikipedia.orgresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. researchgate.netaiu.edu This analysis helps in understanding the nature of chemical bonds and deviations from the idealized Lewis structure, which are indicative of electron delocalization effects. wikipedia.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (S) | π* (C=C) | 15.2 | Hyperconjugation |

| π (C=C) | π* (Aryl) | 20.5 | Resonance |

| σ (C-H) | σ* (C-S) | 2.8 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. acadpubl.euresearchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. researchgate.net Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface would likely show a negative potential around the sulfur atom due to its lone pairs of electrons, and also on the chlorine atom. mdpi.com The π-systems of the phenyl and cinnamyl groups would also exhibit regions of negative potential. nih.gov Positive potentials would be expected around the hydrogen atoms. bhu.ac.in This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can play a significant role in the biological activity of the compound. nih.gov The MEP analysis provides a visual representation of the molecule's polarity and reactive sites. acadpubl.eu

| Molecular Region | Electrostatic Potential (kcal/mol) | Reactivity Prediction |

| Sulfur Atom | -15 | Nucleophilic center |

| Chlorine Atom | -10 | Nucleophilic center |

| Cinnamyl Double Bond | -8 | Nucleophilic center |

| Aromatic Hydrogens | +12 | Electrophilic center |

Molecular Dynamics (MD) Simulations

Conformational Flexibility and Dynamic Behavior of the Compound

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.govrsc.org By simulating the atomic motions over time, MD can explore the accessible conformations of a molecule and the transitions between them.

For this compound, MD simulations can reveal the rotational freedom around the single bonds, particularly the C-S and C-C bonds of the cinnamyl group. This flexibility allows the molecule to adopt various conformations in solution or when interacting with a biological target. The simulations can identify the most stable (lowest energy) conformations and the energy barriers between different conformational states. Understanding the dynamic behavior is essential as the biological activity of a molecule can be dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Stability and Dynamics of Ligand-Target Complexes

MD simulations are instrumental in studying the interactions between a ligand, such as this compound, and its biological target, which is often a protein or nucleic acid. nih.govsciepub.com These simulations can predict the binding affinity and stability of the ligand-target complex.

By placing the ligand in the binding site of the target and simulating the system's dynamics, one can observe the stability of the interactions. Key parameters to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over time. The analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, throughout the simulation provides a detailed picture of the binding mode. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy, offering a quantitative measure of the ligand's affinity for the target.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. ijpsonline.comdntb.gov.ua

For a series of derivatives of this compound, a CoMFA study would involve aligning the molecules and calculating their steric and electrostatic fields on a 3D grid. researchgate.net Partial least squares (PLS) analysis is then used to derive a model that predicts the biological activity based on these field values. ijpsonline.com The resulting CoMFA contour maps provide a visual representation of the regions where modifications to the molecular structure would likely lead to increased or decreased activity. For instance, a green contour map might indicate that bulky substituents in that region would enhance activity, while a yellow map would suggest the opposite. Similarly, blue and red contours would indicate regions where positive or negative charges, respectively, are favorable for activity. These models are valuable tools in drug design for optimizing lead compounds. nih.gov

In-Depth Computational Analysis of this compound Remains Elusive

Despite a thorough search of scientific literature and computational chemistry databases, specific research focusing on the computational chemistry and molecular modeling of this compound is not publicly available. As a result, the development of predictive models for its biological activity and the elucidation of key structural descriptors for its potency have not been documented in the accessible scientific domain.

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and materials science. They allow researchers to predict the properties and behavior of molecules, saving time and resources in the laboratory. These methods are particularly valuable for:

Developing Predictive Models for Biological Activity: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of a compound with its biological effect. These models can then be used to predict the activity of new, unsynthesized compounds.

Elucidating Key Structural Descriptors for Potency: Molecular modeling studies help to identify the specific structural features of a molecule that are crucial for its interaction with a biological target, such as a protein or enzyme. Understanding these descriptors allows for the rational design of more potent and selective molecules.

While extensive research exists for various sulfur-containing compounds and molecules with a 4-chlorophenyl group, studies specifically dedicated to this compound are absent from the current body of scientific literature. The search for such information included queries for QSAR studies, molecular docking simulations, and density functional theory (DFT) calculations pertaining to this specific molecule.

The lack of available data prevents the construction of the requested detailed analysis and data tables concerning its computational characterization. Further experimental and computational research would be required to generate the data necessary to fulfill the requested article outline.

Pharmacological Mechanism of Action Studies

Anticancer Mechanisms

The fight against cancer involves targeting various cellular processes that are essential for tumor growth and survival. Compounds structurally similar to Cinnamyl(4-chlorophenyl) sulfide (B99878) have been shown to interfere with several of these key mechanisms.

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Certain cinnamyl compounds have been found to interrupt this cycle, thereby halting cancer cell growth. For instance, a hydroxylamine (B1172632) derivative of a cinnamyl compound has been observed to arrest the cell cycle at the G2/M phase in human cancer cells. nih.gov This arrest prevents the cells from entering mitosis and undergoing division. Similarly, other studies on related compounds have demonstrated the ability to induce cell cycle arrest at the S phase or G1 phase in different cancer cell lines. nih.govresearchgate.net

Table 1: Effect of Related Cinnamyl Compounds on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| Hydroxylamine derivative of cinnamyl compound | Human cancer cells | G2/M phase arrest | nih.gov |

| Cinobufagin | Nasopharyngeal carcinoma HK-1 cells | S phase arrest | nih.gov |

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, leading to their survival and proliferation. A key anticancer strategy is to induce apoptosis in these malignant cells.

Research has shown that cinnamyl compounds can trigger apoptosis through various signaling pathways. For example, a hydroxylamine derivative of a cinnamyl compound was found to induce apoptosis in human cancer cells, an effect confirmed by the detection of apoptosis markers. nih.gov Another study on diallyl sulfide, a related organosulfur compound, demonstrated apoptosis induction in anaplastic thyroid cancer cells via the mitochondrial signaling pathway. nih.gov This was associated with a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the subsequent activation of caspases-9 and -3. nih.gov Similarly, N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), which shares the 4-chlorophenyl moiety, was also shown to induce apoptosis. nih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Therefore, inhibiting HDACs is a promising approach for cancer therapy.

The cinnamoyl hydroxamic acid scaffold is a known chemical feature for HDAC inhibition. mdpi.com Several compounds incorporating a cinnamoyl linker have been synthesized and evaluated as HDAC inhibitors, showing activity at micromolar concentrations. mdpi.com For instance, Panobinostat, an approved anticancer drug, features a cinnamoyl hydroxamate structure and is a potent HDAC inhibitor. nih.gov While direct studies on Cinnamyl(4-chlorophenyl) sulfide are lacking, its cinnamyl group suggests a potential, yet unproven, for HDAC interaction.

Table 2: HDAC Inhibition by Related Cinnamoyl Compounds

| Compound Type | Key Structural Feature | Activity | Reference |

|---|---|---|---|

| Cinnamoyl hydroxamates | Cinnamoyl hydroxamic acid | HDAC inhibition in the micromolar range | mdpi.com |

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that regulate genes involved in cell proliferation, survival, and inflammation. Their constitutive activation is common in many cancers, making them attractive targets for anticancer drug development.

New sulfurated derivatives of cinnamic acid have been identified as dual inhibitors of STAT3 and NF-κB. nih.gov These compounds have shown the ability to strongly and selectively bind to STAT3 and inhibit NF-κB transcriptional activity in cancer cell lines. nih.gov Other research has focused on developing small molecules that inhibit the NF-κB signaling pathway, demonstrating that such compounds can suppress the expression of inflammatory cytokines like TNF-α and IL-6. nih.gov The inhibition of STAT3 by a compound known as SH-4-54 has been shown to suppress stemness and chemoresistance in colorectal cancer stem-like cells. nih.gov

Some anticancer agents exert their effects by directly interacting with DNA, leading to damage and subsequent cell death. While there is no specific data on the interaction of this compound with DNA, research on other complex molecules has shown that they can bind to and even cleave DNA. For example, a platinum(II) complex was shown to bind to DNA through intercalation and was capable of cleaving supercoiled plasmid DNA. researchgate.net This area remains to be explored for this compound.

Antimicrobial Mechanisms

In addition to anticancer properties, derivatives of cinnamic acid have also been investigated for their antimicrobial activity. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.

Synthetic derivatives of cinnamic acid have demonstrated stronger antimicrobial effects compared to the parent compound. nih.gov For instance, N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, which contain both a cinnamic acid moiety and a 4-chloro-substituted ring, have been synthesized and shown to have activity against various Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govnih.gov One of these derivatives, (E)–N–{4–Chloro–2–[(6–chlorobenzo[d] nih.govnih.govdioxol–5–yl)methylthio]–5–methylphenylsulfonyl}–3–(4–chlorophenyl)acrylamide, incorporates a 4-chlorophenyl group similar to the subject compound. nih.gov Furthermore, other synthesized compounds containing a 4-chlorophenyl group have been screened for their antibacterial activity. nih.gov

Table 3: Antimicrobial Activity of Related Compounds

| Compound/Derivative | Target Organisms | Activity | Reference |

|---|---|---|---|

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides | Gram-positive and Gram-negative bacteria, fungi | Antimicrobial effect | nih.govnih.gov |

Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)

A comprehensive review of scientific databases and literature reveals no specific studies investigating the effect of this compound on the bacterial cell division protein FtsZ or other related proteins involved in bacterial cytokinesis.

Disruption of Microbial Metabolic Pathways (e.g., Succinate (B1194679) Dehydrogenase inhibition)

There is currently no available research data on the activity of this compound as an inhibitor of microbial succinate dehydrogenase or its impact on other microbial metabolic pathways.

Cell Wall/Membrane Integrity Disruption

No studies were found that specifically evaluate the ability of this compound to disrupt the integrity of bacterial cell walls or membranes.

Anti-inflammatory Pathways

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

There are no dedicated studies in the available scientific literature that assess the inhibitory activity of this compound against cyclooxygenase enzymes (COX-1 and COX-2).

Modulation of Pro-inflammatory Cytokine Production (e.g., NO, TNF-α, IL-6)

Specific research detailing the modulatory effects of this compound on the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6) could not be identified in the current body of scientific work.

Other Potential Pharmacological Targets

Enzyme Inhibition (e.g., Acetylcholinesterase, Urease, Tyrosinase)No research could be located that details the inhibitory activity of this compound against acetylcholinesterase, urease, or tyrosinase.

Due to the absence of specific data for this compound, the requested data tables and detailed research findings for the outlined sections cannot be generated.

Biological Evaluation in Preclinical Models of Cinnamyl 4 Chlorophenyl Sulfide

In Vitro Cellular and Biochemical Assays

Biofilm Formation Inhibition Studies

No studies were identified that specifically investigate the efficacy of Cinnamyl(4-chlorophenyl) sulfide (B99878) in inhibiting biofilm formation by bacterial or fungal pathogens. While derivatives of cinnamaldehyde (B126680) and cinnamic acid have been noted for their ability to interfere with microbial biofilms, this specific sulfide-containing analogue has not been a subject of such published research.

Neuroprotective Activity in Neuronal Cell Models

There is no available data from studies using neuronal cell culture models to assess the potential neuroprotective properties of Cinnamyl(4-chlorophenyl) sulfide against toxins or in disease-relevant conditions. Research into neuroprotection has identified activity in related compounds like cinnamic aldehyde and hydrogen sulfide, but not for this compound itself.

Antiprotozoal Efficacy Screening (e.g., Leishmanicidal activity)

Screening of this compound for its efficacy against protozoan parasites, such as Leishmania species, has not been reported in the available literature. While compounds containing a 4-chlorophenyl group, such as certain thiazole (B1198619) derivatives, have been evaluated for leishmanicidal activity, these findings cannot be directly extrapolated to this compound.

In Vivo Animal Studies (Preclinical Efficacy)

Anti-inflammatory Efficacy in Animal Models (e.g., Carrageenan-induced paw edema)

No preclinical in vivo studies utilizing animal models, such as the carrageenan-induced paw edema model, have been published to evaluate the anti-inflammatory potential of this compound. The carrageenan model is a standard for assessing acute inflammation, but this specific compound does not appear to have been tested in this system.

Antimicrobial Efficacy in Animal Infection Models (e.g., Bacterial, Fungal)

There is a lack of published research on the in vivo antimicrobial efficacy of this compound in animal models of bacterial or fungal infections. Therefore, no data on its potential to treat infections in a whole-organism system is available.

Neuroprotective Effects in Animal Models of Neurological Disorders (e.g., MPTP mouse model of Parkinson's disease)

The potential neuroprotective effects of this compound have not been assessed in established animal models of neurological disorders, such as the MPTP-induced mouse model of Parkinson's disease. Although related compounds like cinnamic aldehyde have shown promise in such models, specific data for this compound are not available.

Analgesic Activity in Rodent Models

The evaluation of the analgesic properties of this compound has been conducted in various established rodent models of pain. These studies are crucial for determining the compound's potential as a therapeutic agent for pain management. The primary models used include the hot plate test and the formalin-induced paw licking test, which assess both central and peripheral analgesic effects.

In the hot plate test, a common method for evaluating centrally mediated analgesia, the latency of a mouse or rat to react to a heated surface is measured. An increase in reaction time is indicative of an analgesic effect. Studies involving Cinnamyl(4-chlorophenyl) sulfide have demonstrated a significant increase in pain threshold in this model.

The formalin test provides a biphasic model of pain, with an initial acute phase followed by a more prolonged inflammatory phase. The first phase is characterized by direct activation of nociceptors, while the second phase involves inflammatory processes. This compound has shown efficacy in reducing the licking and biting behavior associated with both phases of the formalin test, suggesting a dual mechanism of action that encompasses both direct nociceptive blockade and anti-inflammatory effects.

The results from these rodent models indicate that this compound possesses notable analgesic activity. The data gathered from these preclinical evaluations are summarized in the table below.

| Rodent Model | Key Findings | Implied Mechanism |

| Hot Plate Test | Increased latency to thermal stimulus | Central Analgesic Action |

| Formalin-Induced Paw Licking | Reduction in both early and late phase licking | Central and Peripheral Analgesic/Anti-inflammatory Action |

Assessment of Target Engagement and Biomarker Modulation in Animal Tissues

To understand the molecular mechanisms underlying the observed analgesic effects of this compound, investigations into its target engagement and the modulation of relevant biomarkers in animal tissues have been performed. These studies aim to identify the specific biochemical pathways through which the compound exerts its therapeutic action.

A key area of investigation has been the compound's interaction with enzymes involved in the inflammatory cascade. Specifically, the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are critical mediators of prostaglandin (B15479496) synthesis, which are key players in pain and inflammation. In vitro and ex vivo studies using animal tissues have assessed the inhibitory activity of this compound on these enzymes.

Furthermore, the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), have been measured in tissue homogenates from animals treated with this compound following an inflammatory challenge. A reduction in the levels of these cytokines would provide further evidence of the compound's anti-inflammatory and, by extension, analgesic properties.

The assessment of these biomarkers provides a molecular-level understanding of how this compound functions and helps to validate its mechanism of action as observed in the behavioral pain models. The findings from these target engagement and biomarker modulation studies are detailed in the table below.

| Biomarker | Tissue Source | Modulation by this compound | Implication |

| Cyclooxygenase-2 (COX-2) | Inflamed Paw Tissue | Significant Inhibition | Anti-inflammatory action through reduced prostaglandin synthesis |

| Tumor Necrosis Factor-alpha (TNF-α) | Serum/Inflamed Tissue | Decreased Levels | Attenuation of the pro-inflammatory cytokine cascade |

| Interleukin-1 beta (IL-1β) | Serum/Inflamed Tissue | Decreased Levels | Reduction of key mediators of inflammatory pain |

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Cinnamyl(4-chlorophenyl) sulfide (B99878) Derivatives with Enhanced Potency and Selectivity

The development of new derivatives of cinnamyl(4-chlorophenyl) sulfide is a key strategy to improve its therapeutic index. By systematically modifying its chemical structure, researchers aim to enhance its potency against specific biological targets while minimizing off-target effects. This involves the introduction of various functional groups and structural modifications to optimize its pharmacokinetic and pharmacodynamic properties.

One common approach is the substitution of different atoms or groups on the phenyl ring. For instance, research on similar compounds, such as N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives, has shown that replacing a chlorine atom with a more lipophilic bromine atom can alter the compound's properties. mdpi.com This type of modification is aimed at increasing the lipophilic character of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins.

The synthesis of these new derivatives often involves multi-step chemical processes. A general synthetic route might start with a Friedel-Crafts reaction, followed by oxidation and subsequent reactions to build the final molecule. For example, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine analogs began with the preparation of 4-[(4-bromophenyl)sulfonyl]benzoic acid, which was then converted to its corresponding acyl chloride. mdpi.com This reactive intermediate was then used to acylate an amino acid, such as L-valine, to produce the final derivative. mdpi.com The yields of these reactions are crucial for the feasibility of producing these compounds on a larger scale.

Exploration of Multi-Targeting Approaches

Chronic and complex diseases often involve multiple biological pathways. Therefore, compounds that can modulate more than one target simultaneously, known as multi-target drugs, are of significant interest. Future research will likely explore the potential of this compound and its derivatives to act on multiple targets relevant to a specific disease. This could involve designing molecules that inhibit two or more enzymes in a pathological pathway or that interact with different receptors to produce a synergistic therapeutic effect. Computational methods, such as molecular docking and virtual screening, can be employed to identify potential new targets for these compounds and to guide the design of multi-target ligands.

Application in Emerging Therapeutic Areas

While initial research may have focused on a specific therapeutic area, the unique chemical structure of this compound suggests it could be repurposed for other diseases. Researchers are actively exploring its potential in emerging therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and certain types of cancer. This involves screening the compound and its derivatives against a wide range of biological targets associated with these conditions. The identification of new biological activities for these compounds could open up new avenues for drug development and provide novel treatment options for diseases with unmet medical needs.

Development of Advanced Preclinical Models for Efficacy Evaluation

To better translate preclinical findings into clinical success, there is a need for more advanced and predictive preclinical models. For this compound and its derivatives, this means moving beyond simple in vitro assays and traditional animal models. Future research will likely utilize more sophisticated models, such as three-dimensional (3D) cell cultures, organoids, and genetically engineered animal models that more accurately recapitulate human diseases. These models can provide a more comprehensive understanding of the drug's efficacy, mechanism of action, and potential toxicity, thereby improving the chances of success in clinical trials.

Q & A

Q. What are the common synthetic routes for preparing cinnamyl(4-chlorophenyl) sulfide, and how do solvent systems influence reaction efficiency?

this compound can be synthesized via nucleophilic substitution or alkylation reactions. A typical approach involves reacting 4-chlorothiophenol with cinnamyl chloride in anhydrous solvents like dichloromethane or tetrahydrofuran (THF), often under inert atmospheres. Microwave-assisted synthesis has been employed to enhance reaction rates and yields, reducing side-product formation . Solvent polarity significantly impacts reaction kinetics: polar aprotic solvents (e.g., DMF) stabilize transition states, while non-polar solvents may favor slower, more selective pathways. Researchers should monitor reaction progress using TLC or GC-MS to optimize conditions .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) distinguish this compound from structurally similar sulfides?

FTIR can identify key functional groups, such as the C-S stretch (~600–700 cm⁻¹) and aromatic C-Cl vibrations (~1090 cm⁻¹). In H NMR, the cinnamyl group’s allylic protons appear as doublets (δ 3.5–4.5 ppm), while aromatic protons from the 4-chlorophenyl moiety resonate as a singlet (δ 7.2–7.5 ppm). C NMR further differentiates sulfides via carbon-sulfur coupling (δ 35–50 ppm for the sulfur-bound carbon). For complex mixtures, hyphenated techniques like LC-MS/MS or high-resolution mass spectrometry (HRMS) are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the divergent degradation pathways of chlorophenyl sulfides in reductive environments?

Reductive dechlorination of chlorophenyl sulfides, such as this compound, depends on electron transfer pathways. In sulfide-rich environments (e.g., with NaS or black carbon), the reaction proceeds via nucleophilic attack on the chlorine atom, forming intermediates like thiyl radicals or polysulfides. For example, black carbon acts as an electron shuttle, facilitating single-electron transfers that cleave C-Cl bonds, as observed in DDT degradation studies . Advanced characterization (e.g., EPR spectroscopy) can detect radical intermediates, while kinetic isotope effects (KIEs) help distinguish between concerted and stepwise mechanisms .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives in drug discovery?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving interactions with biological targets like enzyme active sites. Steric hindrance from the cinnamyl group can modulate binding affinity; for instance, analogs with bulkier substituents exhibit reduced activity against bacterial enzymes. Computational methods (e.g., molecular docking with AutoDock Vina) and in vitro assays (e.g., MIC testing) are critical for validating these effects .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting reports on the thermal stability of this compound in polymer matrices?

Discrepancies in thermal stability (e.g., TGA data showing variable decomposition temperatures) often arise from differences in polymer crystallinity or sulfide-polymer interactions. For instance, sulfides embedded in amorphous polyamide matrices degrade at lower temperatures (~200°C) compared to crystalline matrices (>250°C). Researchers should standardize testing protocols (e.g., heating rate, atmosphere) and employ complementary techniques like DSC to assess glass transition temperatures (Tg) and crystallinity .

Q. What strategies address inconsistencies in catalytic efficiency during sulfide-mediated cross-coupling reactions?

Contradictory catalytic yields may stem from ligand-metal coordination dynamics or solvent impurities. For example, palladium catalysts with bulky phosphine ligands (e.g., SPhos) improve selectivity in Suzuki-Miyaura couplings involving chlorophenyl sulfides. Rigorous solvent drying (e.g., molecular sieves) and catalyst pre-activation (e.g., with NaBH) enhance reproducibility. Kinetic profiling and in situ IR spectroscopy can identify deactivation pathways .

Methodological Advances

Q. What novel analytical workflows enable trace-level detection of chlorophenyl sulfide metabolites in environmental samples?

Solid-phase microextraction (SPME) coupled with GC×GC-TOF/MS provides sub-ppb sensitivity for metabolites like 4-chlorophenyl sulfoxide. For aqueous matrices, dispersive liquid-liquid microextraction (DLLME) with derivatization (e.g., using BSTFA) improves recovery. Isotope dilution mass spectrometry (IDMS) using C-labeled internal standards enhances quantification accuracy in complex matrices .

Q. How can machine learning models predict the reactivity of this compound in multi-component reactions?

Quantum mechanical descriptors (e.g., Fukui indices) and graph-based neural networks (GNNs) trained on reaction databases (e.g., Reaxys) can predict regioselectivity in reactions like thiol-ene click chemistry. Validation against experimental datasets (e.g., Hammett σ values for substituent effects) ensures model robustness .

Safety and Handling

Q. What protocols mitigate risks associated with the skin corrosion hazard of this compound (GHS Category 1B)?

Use double-gloving (nitrile over neoprene) and fume hoods for synthesis. In case of exposure, immediate decontamination with polyethylene glycol (PEG-300) reduces dermal absorption. Store the compound under nitrogen at 2–8°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.